6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-14-8-13(17-10-18-14)15(19)16-9-11-5-4-6-12(7-11)20-2/h4-8,10H,3,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNXWZEUAOUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethyl 6-ethoxypyrimidine-4-carboxylate with 3-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis Applications
This compound serves as a crucial building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:
- Substitution Reactions: The ethoxy group can be replaced with other functional groups.
- Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to yield amines.
Table 1: Key Reactions Involving 6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of ethoxy group | Amines, thiols |
| Oxidation | Formation of oxides | Potassium permanganate, H2O2 |
| Reduction | Conversion to amines | NaBH4, LiAlH4 |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
Case Study: A study evaluated the anti-inflammatory activity of several pyrimidine derivatives, including this compound. The results showed an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrated that it could inhibit cancer cell proliferation in various cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.5 ± 3.1 |
| Doxorubicin | MCF-7 | 0.92 ± 0.1 |
Case Study: In vitro assays revealed that the compound significantly reduced cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent .
Medicinal Chemistry Applications
The pharmacological profile of this compound makes it a candidate for drug development targeting various diseases:
- Neurodegenerative Diseases: Its neuroprotective properties are being explored in models of neurodegeneration.
- Infectious Diseases: The compound's antimicrobial activity is under investigation for potential use against bacterial infections.
Industrial Applications
Beyond research, this compound can be employed in industrial applications such as:
- Pharmaceutical Development: As an intermediate in synthesizing new drugs.
- Material Science: In developing materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features and properties of 6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide and its analogs:
Key Comparisons:
Substituent Effects on Bioactivity: The ethoxy group in the target compound may enhance lipophilicity compared to methoxy or amino substituents in analogs (e.g., compound 1a in ). This could improve membrane permeability but reduce solubility. The 3-methoxybenzyl group at the carboxamide nitrogen differs from the 4-methoxyphenyl in compound 1a . The meta-substitution may alter steric interactions in target binding compared to para-substituted analogs.
For example, compound 43 was prepared by coupling 6-fluoropyrimidine with a substituted benzylamine, followed by purification via column chromatography.
The trifluoromethyl group in compound 46 introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound.
The ethoxy group’s larger size compared to methoxy or methyl groups could influence binding to Mycobacterium tuberculosis targets.
Biological Activity
6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine core, which is known for its diverse biological activities. The presence of ethoxy and methoxy groups enhances its solubility and bioavailability, which are critical for therapeutic applications.
Antitumor Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value comparable to standard chemotherapeutics. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrimidine derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.
Research Findings:
In a study assessing COX-2 inhibition, this compound exhibited an IC50 value of 0.03 μmol, indicating potent anti-inflammatory activity comparable to celecoxib, a well-known COX inhibitor . Additionally, it was found to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents on the pyrimidine ring that influence biological activity. The methoxy group at the 3-position of the phenyl ring enhances binding affinity to target proteins involved in tumor progression and inflammation.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Ethoxy | 6 | Increases solubility |
| Methoxy | 3 | Enhances antitumor activity |
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Animal models showed effective plasma concentrations within therapeutic ranges after oral administration .
Q & A
Q. What are optimal synthetic routes for 6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with substituted benzylamines. A stepwise approach includes:
- Step 1 : Activation of pyrimidine-4-carboxylic acid using coupling agents like HBTU or HATU in DMF, followed by reaction with 3-methoxybenzylamine under basic conditions (e.g., DIPEA or triethylamine) .
- Step 2 : Ethoxy group introduction via nucleophilic substitution on the pyrimidine ring using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Screen solvents (e.g., DCM, THF), temperatures (20–80°C), and catalyst loadings (e.g., Pd for cross-coupling). Monitor purity via HPLC (>95% target) and adjust reaction times to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.4 ppm for OCH₂) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Analyze hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles to confirm spatial arrangement .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₇N₃O₃: 288.1297) .
Q. What are common impurities during synthesis, and how are they identified?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., unsubstituted pyrimidine) or over-alkylated derivatives.
- Detection : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards. For structural elucidation, isolate impurities via column chromatography and analyze via ¹H NMR .
- Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of ethylating agent) and use scavengers (e.g., molecular sieves) to absorb excess reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay-Specific Variables : Compare results under varying pH, temperature, and solvent conditions (e.g., DMSO concentration in cell-based assays).
- Structural Analogues : Test derivatives (e.g., replacing ethoxy with methoxy) to identify pharmacophore requirements. Reference similar compounds with documented activity profiles (e.g., 3-methoxyphenyl derivatives in ) .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to account for potency variations. Use statistical tools (e.g., ANOVA) to assess significance .
Q. What computational methods support the analysis of its structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from analogues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Q. How can polymorphic forms of this compound be analyzed, and what is their impact on bioactivity?
- Methodological Answer :
- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) and characterize via PXRD. Compare diffraction patterns with simulated data from single-crystal structures .
- Thermal Analysis : Use DSC to identify melting points and phase transitions. Stable polymorphs often exhibit higher melting points and lower solubility .
- Bioactivity Correlation : Test each polymorph in enzyme inhibition assays (e.g., IC₅₀ against COX-2). Note that metastable forms may show enhanced dissolution rates and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
